

Analytical Application Note & Protocol: Detection of 4-(Cyclobutylmethoxy)phenol

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Compound of Interest

Compound Name: 4-(Cyclobutylmethoxy)phenol

CAS No.: 1351384-50-3

Cat. No.: B1400118

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Abstract & Scope

This technical guide details the analytical characterization and quantification of **4-(Cyclobutylmethoxy)phenol** (CAS: 1351384-50-3). This molecule, characterized by a phenolic hydroxyl group para-substituted with a cyclobutylmethoxy ether, serves as a critical intermediate in the synthesis of novel receptor modulators and anti-inflammatory agents.

The protocols herein address two distinct analytical needs:

- High-Performance Liquid Chromatography (HPLC-UV): For raw material assay, purity profiling (>98%), and reaction monitoring.
- LC-MS/MS (Triple Quadrupole): For trace-level detection (LOD < 10 ng/mL) in complex biological matrices or as a genotoxic impurity screen in final drug substances.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for method design.

Property	Value (Predicted/Experimental)	Analytical Implication
Structure	Phenol ring + Cyclobutyl ether	Dual nature: Acidic -OH and lipophilic tail.
pKa	~10.0 (Phenolic -OH)	Retention is pH-dependent. Mobile phase pH < 4.0 ensures the neutral form for consistent C18 retention.
LogP	~2.8 - 3.2	Moderately lipophilic. Requires high organic strength (>40% ACN) for elution.
UV Max	~225 nm, ~280 nm	280 nm provides specificity; 220 nm provides sensitivity.
Solubility	High: MeOH, ACN, DMSO Low: Water	Diluents must contain at least 50% organic solvent to prevent precipitation.

Stability & Handling

- **Oxidation Risk:** Phenols are susceptible to oxidation to quinones. All standard solutions should be prepared in amber glassware and stored at 4°C.
- **Ether Cleavage:** The cyclobutylmethoxy ether linkage is relatively stable but may hydrolyze under strong acidic stress at high temperatures.

Method A: HPLC-UV (Purity & Assay)

Objective: Routine Quality Control (QC) and synthesis monitoring.

Chromatographic Conditions

- **System:** Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).
- **Column:** Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

- Rationale: The "Plus" phase provides superior peak shape for acidic phenols by reducing silanol interactions.
- Column Temp: 35°C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: DAD at 280 nm (Reference: 360 nm).

Mobile Phase

- Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).
 - Note: Phosphoric acid suppresses phenol ionization, sharpening the peak. Formic acid is avoided here due to UV cutoff issues at lower wavelengths if secondary monitoring is needed.
- Solvent B: Acetonitrile (HPLC Grade).

Gradient Program

Time (min)	% Solvent B	Rationale
0.0	30	Initial focusing.
2.0	30	Isocratic hold to separate polar degradants.
12.0	90	Gradient ramp to elute the target (Exp. RT ~8.5 min).
14.0	90	Column wash (remove dimers/oligomers).
14.1	30	Re-equilibration.
18.0	30	Ready for next injection.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantitation of **4-(Cyclobutylmethoxy)phenol** in biological plasma or as an impurity in API.

Mass Spectrometry Parameters

- Interface: Electrospray Ionization (ESI)[1]
- Polarity: Negative Mode (-).
 - Mechanism:[2] Phenols readily lose a proton () to form a stable phenoxide ion. Positive mode is inefficient for this ether-phenol lacking basic nitrogens.
- Source Temp: 450°C.
- Capillary Voltage: -2500 V.

MRM Transitions (Multiple Reaction Monitoring)

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell (ms)	ID
177.1	108.0	22	100	Quantifier (Loss of cyclobutyl ring + ether O)
177.1	123.0	18	100	Qualifier (Cleavage of cyclobutyl group)
177.1	81.0	35	100	Qualifier (Phenolic ring fragment)

LC Conditions (LC-MS Compatible)

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 1mM Ammonium Acetate in Water (pH unadjusted).

- Rationale: Ammonium acetate provides a buffer that supports negative ionization better than pure formic acid, which can suppress signal in negative mode.
- Mobile Phase B: Acetonitrile.[3]
- Flow Rate: 0.4 mL/min.

Sample Preparation Protocols

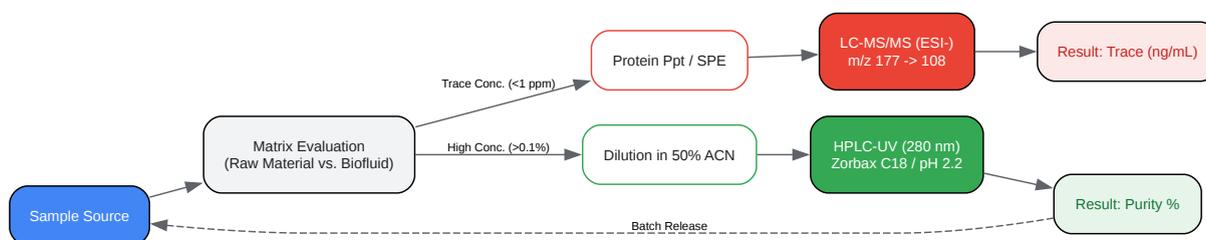
Protocol: Raw Material Assay (HPLC)

- Stock Solution: Weigh 10.0 mg of **4-(Cyclobutylmethoxy)phenol** into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
- Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 µg/mL.
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial.

Protocol: Extraction from Plasma (LC-MS)

- Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
- Precipitation: Add 300 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 4-Ethoxyphenol-d5).
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 10,000 x g for 10 minutes at 4°C.
- Dilution: Transfer 100 µL of supernatant to an LC vial and dilute with 100 µL of 1mM Ammonium Acetate (Water) to match initial mobile phase conditions.

Visualization: Analytical Logic & Workflow



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Troubleshooting & Expert Insights

Peak Tailing

- Symptom: Asymmetric peak for the main analyte in HPLC.
- Cause: Secondary interactions between the acidic phenol and residual silanols on the silica column.
- Fix: Ensure the mobile phase pH is well below the pKa (pH 2.2 is ideal). If tailing persists, switch to a "End-capped" column or increase buffer concentration to 25 mM.

Carryover in LC-MS

- Symptom: Analyte detected in blank injections after a high concentration sample.
- Cause: The lipophilic cyclobutyl group may adsorb to the injector needle or rotor seal.
- Fix: Use a needle wash solution of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.^{[1][4]}

Sensitivity Loss (ESI-)

- Symptom: Low signal intensity.

- Cause: pH of the mobile phase is too low (suppressing ionization) or too high (causing column instability).
- Fix: Use Ammonium Acetate or Ammonium Bicarbonate. Avoid Formic Acid in the aqueous phase for Negative Mode unless necessary for chromatography; if used, keep concentration low (0.01%).

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